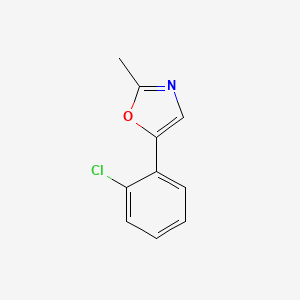![molecular formula C13H14BrN3O2 B13700105 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is a complex organic compound with a unique structure that includes an amino group, a bromine atom, a methoxybenzyl group, and a methylpyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazine derivative, followed by the introduction of the methoxybenzyl group through an etherification reaction. The amino group is then introduced via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The methoxybenzyl group may also contribute to the compound’s overall activity by affecting its solubility and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-6-chloro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-fluoro-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
- 2-Amino-6-iodo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine
Uniqueness
2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propiedades
Fórmula molecular |
C13H14BrN3O2 |
|---|---|
Peso molecular |
324.17 g/mol |
Nombre IUPAC |
6-bromo-3-[(4-methoxyphenyl)methoxy]-5-methylpyrazin-2-amine |
InChI |
InChI=1S/C13H14BrN3O2/c1-8-11(14)17-12(15)13(16-8)19-7-9-3-5-10(18-2)6-4-9/h3-6H,7H2,1-2H3,(H2,15,17) |
Clave InChI |
RVRYXCVJFSZABK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(C(=N1)OCC2=CC=C(C=C2)OC)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


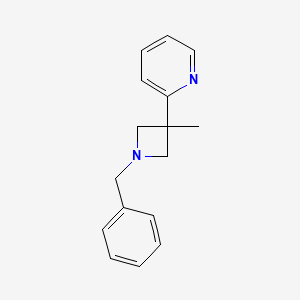
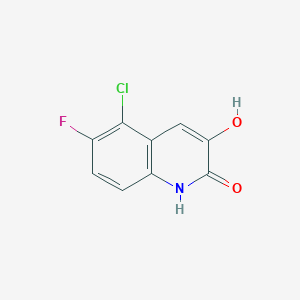
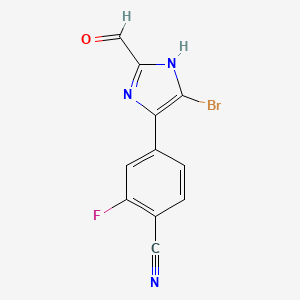
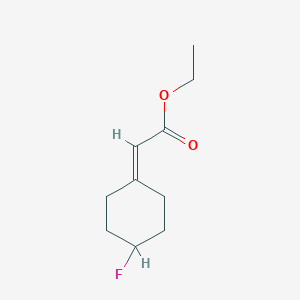
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
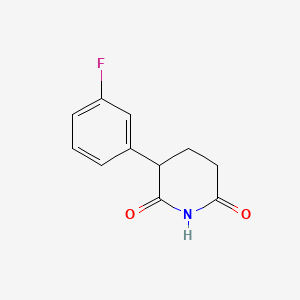

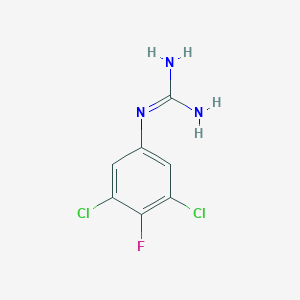
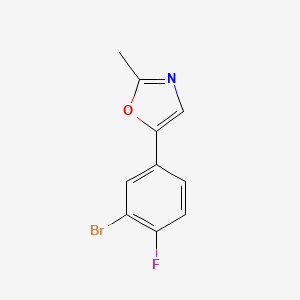
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
